N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide -

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide

Catalog Number: EVT-4036970
CAS Number:
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety through a sulfanyl acetamide bridge. These compounds were synthesized and evaluated for their antibacterial potential, with most exhibiting potent activity. []
  • Relevance: This group of compounds shares the core 2,3-dihydro-1,4-benzodioxin structure with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide. Both compound classes utilize the benzodioxin scaffold as a central structural element, suggesting potential shared biological activity profiles. The difference lies in the substituent attached to the benzodioxin ring, with the related compounds bearing a sulfanyl acetamide-linked oxadiazole at the 6th position, whereas the target compound has a phenylacrylamide group at the 2nd position. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: These compounds feature a sulfonamide group linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The nitrogen of the sulfonamide is further substituted with various alkyl or aralkyl groups. These compounds were investigated for their bacterial biofilm inhibition and cytotoxicity. Compounds 5f and 5e within this series demonstrated notable inhibitory activity against biofilms of Escherichia coli and Bacillus subtilis. []
  • Relevance: Similar to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide, these compounds contain the 2,3-dihydro-1,4-benzodioxin scaffold. Both groups differ in the specific substituents on the benzodioxin ring. While the related compounds have a nitrobenzenesulfonamide at the 6th position, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide features a phenylacrylamide group at the 2nd position. Despite this difference, the shared core structure suggests potential similarities in their biological activity profiles. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series focuses on compounds containing a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to an acetamide moiety through a phenylsulfonamide bridge. These compounds were synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. Compounds 7i and 7k exhibited moderate inhibitory activity compared to the reference standard, acarbose. []
  • Relevance: These compounds share the common 2,3-dihydro-1,4-benzodioxin structural motif with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide. The variation lies in the substituents and their positions on the benzodioxin ring. The related compounds possess a phenylsulfonamide-linked acetamide group at the 6th position, while the target compound has a phenylacrylamide group at the 2nd position. This shared core structure, despite the differences in substituents, suggests potential overlapping biological activities. []
  • Compound Description: This group comprises sulfonamide derivatives containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The sulfonamide nitrogen is further substituted with different alkyl or aralkyl groups. These compounds were synthesized and investigated for their antibacterial activity and inhibitory potential against lipoxygenase. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3), N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a), and N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5b) demonstrated good antibacterial activity compared to ciprofloxacin. []
  • Relevance: These compounds and N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide share the core structure of 2,3-dihydro-1,4-benzodioxin. The difference lies in the substituents and their positions on the benzodioxin ring. While the related compounds have a 4-methylbenzenesulfonamide group at the 6th position, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide possesses a phenylacrylamide group at the 2nd position. This structural similarity suggests potential overlap in their biological activity profiles. []

N-Substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives

  • Compound Description: This class of compounds features a 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine core structure with various N-substitutions. These compounds exhibit D2 antagonist and 5-HT1A partial agonist activity, making them potential atypical antipsychotic agents. Compound 24 within this series demonstrated promising activity in rodent antipsychotic tests with minimal extrapyramidal side effects. []
  • Relevance: These compounds are structurally similar to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide, sharing the same 2,3-dihydro-1,4-benzodioxin-2-ylmethyl core. The key difference lies in the presence of a primary amine group in the related compounds, which is further substituted, whereas N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide has the amine incorporated into an amide linkage with phenylacrylic acid. This close structural resemblance suggests a potential for shared biological activity profiles despite the difference in the amine functional group. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This group of compounds features a 2,3-dihydro-1,4-benzodioxin-6-yl moiety connected to an acetamide group via a (4-methylphenyl)sulfonamide bridge. These compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). Most compounds exhibited notable inhibition of yeast α-glucosidase, while their AChE inhibitory activity was weak. []
  • Relevance: These compounds share the common 2,3-dihydro-1,4-benzodioxin structural element with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide. The difference lies in the substituents and their positions on the benzodioxin ring. The related compounds possess a (4-methylphenyl)sulfonamide-linked acetamide group at the 6th position, while the target compound has a phenylacrylamide group at the 2nd position. This structural similarity suggests that they might exhibit overlapping biological activities. []
  • Compound Description: These compounds feature a 2,3-dihydro-1,4-benzodioxin-6-yl group linked to an acetamide moiety through a (4-chlorophenyl)sulfonamide bridge. These compounds were synthesized and evaluated for their antimicrobial and antifungal activities. Additionally, their hemolytic activity was assessed. Several compounds displayed promising antibacterial and antifungal activities, notably compound 7l (2-[amino]-N-(3,5-dimethylphenyl)acetamide), which exhibited potent antimicrobial potential with low hemolytic activity. []

(R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

  • Compound Description: This chiral carboxylic acid derivative of 2,3-dihydro-1,4-benzodioxin serves as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate. This compound can be prepared in high enantiomeric purity using an amidase enzyme from Alcaligenes faecalis subsp. parafaecalis. []
  • Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide. The key difference lies in the substituent at the 2nd position of the benzodioxin ring. While (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has a carboxylic acid group, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide features a methylenamide linker connected to a phenylacrylamide group. This structural similarity, specifically the shared benzodioxin core, makes it a relevant related compound. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This series comprises sulfonamide derivatives containing a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The sulfonamide nitrogen is further substituted with various alkyl or aralkyl groups. These compounds were designed and synthesized as potential therapeutic agents for Alzheimer's disease and Type-2 diabetes. []
  • Relevance: Similar to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide, these compounds contain the 2,3-dihydro-1,4-benzodioxin scaffold. Both groups differ in the specific substituents on the benzodioxin ring. While the related compounds have a 4-chlorobenzenesulfonamide at the 6th position, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide features a phenylacrylamide group at the 2nd position. Despite this difference, the shared core structure suggests potential similarities in their biological activity profiles. []
  • Compound Description: This research focused on the synthesis of various N/O-substituted derivatives of parent sulfonamide compounds incorporating the 1,4-benzodioxane moiety. These derivatives were then evaluated for their enzyme inhibitory potential against cholinesterase, lipoxygenase, and α-glucosidase. Additionally, their antibacterial activity against gram-positive and gram-negative bacteria was assessed. The results indicated that these N & O-substituted derivatives hold promise as potential therapeutic agents, particularly for inhibiting lipoxygenase. []
  • Relevance: These compounds and N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide share the core structure of 2,3-dihydro-1,4-benzodioxin. The difference lies in the substituents and their positions on the benzodioxin ring. These diverse modifications on the benzodioxane core highlight the versatility of this scaffold for developing compounds with a broad range of biological activities. []

(3-exo)-8-benzoyl-N-(((2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo[3.2.1]octane-3-methanamine (SSR181507)

  • Compound Description: SSR181507 is a novel antipsychotic drug that acts as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This dual activity profile suggests its potential for treating both positive and negative symptoms of schizophrenia with an improved side effect profile compared to traditional antipsychotics. [, ]
  • Relevance: SSR181507 is structurally related to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide as both compounds share the 2,3-dihydro-1,4-benzodioxin core structure. The difference lies in the substituent at the 2nd position of the benzodioxin ring. In SSR181507, this position is substituted with a complex 8-azabicyclo[3.2.1]octane-3-methanamine moiety, while in N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide, it features a methylenamide linker connected to a phenylacrylamide group. The presence of a chlorine atom at the 7th position of the benzodioxin ring in SSR181507 further differentiates it. Despite these differences, the shared core structure highlights the relevance of SSR181507 as a related compound. [, ]

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1)

  • Compound Description: TD-1 is a novel allosteric effector of hemoglobin. It binds to hemoglobin and increases its oxygen affinity, potentially making it useful for treating sickle cell disease. []
  • Relevance: TD-1 is structurally related to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide because both compounds contain the 2,3-dihydro-1,4-benzodioxin moiety. In TD-1, this moiety is linked to a 1,2,4-triazole-3-thiol group, which then forms a disulfide bond with another molecule of the same structure. This structural similarity, particularly the shared benzodioxin core, highlights the relevance of TD-1 as a related compound. []

(+/-)-1,3,5-trimethyl-6-[[3-[4-((2,3-dihydro-2-hydroxymethyl)-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]amino]-2,4(1H,3H)-pyrimidinedione (B8805-033)

  • Compound Description: B8805-033 is a selective α1A-adrenoceptor antagonist. [, ]
  • Relevance: B8805-033 is structurally related to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide because both compounds contain the 2,3-dihydro-1,4-benzodioxin moiety. The presence of the benzodioxin ring in both molecules, albeit with different substitutions, establishes their structural relationship. [, ]

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylacrylamide

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylprop-2-enamide

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c20-18(11-10-14-6-2-1-3-7-14)19-12-15-13-21-16-8-4-5-9-17(16)22-15/h1-11,15H,12-13H2,(H,19,20)/b11-10+

InChI Key

INECWFPJWPZNLW-ZHACJKMWSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.